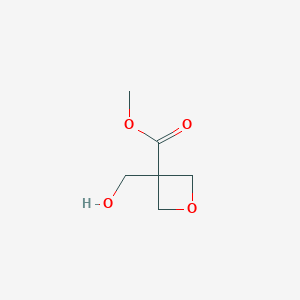
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate is a chemical compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a carboxylate ester group
Mécanisme D'action
Target of Action
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Related compounds such as oxetanes are known to undergo polymerization via an active chain end mechanism (ace) or an activated monomer mechanism (amm) . These mechanisms involve the interaction of the compound with its targets, leading to changes in the molecular structure.
Biochemical Pathways
Oxetanes, which are structurally similar, are known to be involved in the synthesis of branched polyethers . This suggests that this compound may also influence similar biochemical pathways, leading to downstream effects on the synthesis of complex organic structures.
Result of Action
Related compounds such as oxetanes have been used in the synthesis of polymers , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect its stability . Moreover, the compound should be handled under inert gas (nitrogen or Argon) at 2-8°C . These factors should be considered when handling and using this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(hydroxymethyl)oxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the intramolecular etherification of a hydroxy ester precursor under acidic or basic conditions . Another approach involves the ring-closing metathesis of a diene precursor using a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)oxetane-3-carboxylate
Reduction: Formation of 3-(hydroxymethyl)oxetane-3-methanol
Substitution: Formation of various substituted oxetane derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar structure but lacks the carboxylate ester group.
3-Ethyl-3-hydroxymethyl oxetane: Similar structure with an ethyl group instead of a methyl group.
3,3-Dimethyloxetane: Similar structure with two methyl groups on the oxetane ring.
Uniqueness
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate is unique due to the presence of both a hydroxymethyl group and a carboxylate ester group on the oxetane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
IUPAC Name |
methyl 3-(hydroxymethyl)oxetane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-5(8)6(2-7)3-10-4-6/h7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRLVZSKUIUNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
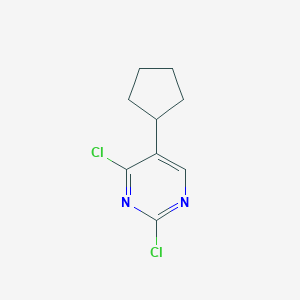
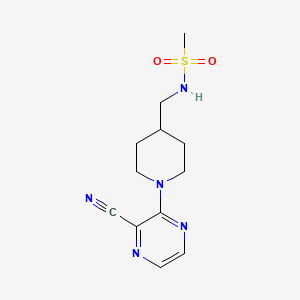
![{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2986334.png)
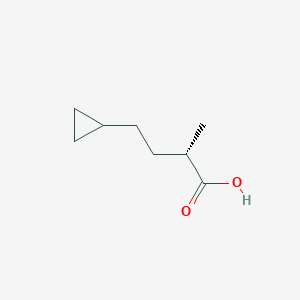


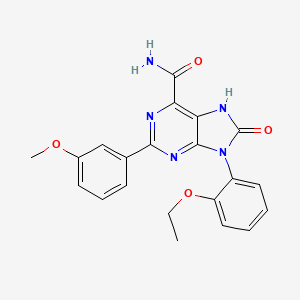
![3-Azabicyclo[3.2.0]heptane](/img/structure/B2986340.png)
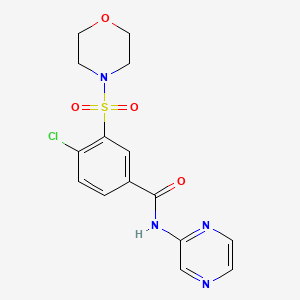
![3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2986344.png)
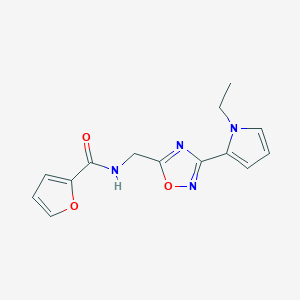

![2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2986350.png)
![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)
